molecular formula C22H23N5O3S B11566964 methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11566964
M. Wt: 437.5 g/mol
InChI Key: BGSTYROAZXWCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s pharmacological properties.

Mechanism of Action

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 4-[7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C22H23N5O3S/c1-12-5-6-13(2)17(11-12)23-20(28)19-18(26-27-14(3)24-25-22(27)31-19)15-7-9-16(10-8-15)21(29)30-4/h5-11,18-19,26H,1-4H3,(H,23,28)

InChI Key

BGSTYROAZXWCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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